

A Technical Guide to 2-Amino-6-pyridinecarboxaldehyde: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Amino-6-pyridinecarboxaldehyde

Cat. No.: B1290439

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-6-pyridinecarboxaldehyde**, a heterocyclic aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Its unique structure, featuring a pyridine ring with both an amino and an aldehyde functional group, makes it a versatile building block for the synthesis of more complex molecules and a valuable tool in bioconjugation chemistry.

Physicochemical Properties

2-Amino-6-pyridinecarboxaldehyde is a solid compound at room temperature.^[1] Its key physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Reference |
|---------------------------|--|-----------|
| Molecular Formula | C ₆ H ₆ N ₂ O | [1][2][3] |
| Molecular Weight | 122.12 g/mol | [1][2] |
| Monoisotopic Mass | 122.048012819 Da | [2] |
| Boiling Point (Predicted) | 307.7 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.264 g/cm ³ | [4] |
| pKa (Predicted) | 3.50 ± 0.10 | [3] |
| XLogP3-AA | 0.3 | [2] |
| CAS Number | 332884-35-2 | [2][3] |

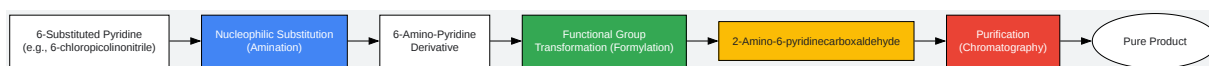
Synthesis and Experimental Protocols

The synthesis of **2-Amino-6-pyridinecarboxaldehyde** can be approached through multi-step modification of a pyridine core.[1] Below is a generalized experimental protocol based on common organic synthesis techniques for related compounds.

A plausible synthetic route involves the introduction of the amino and aldehyde groups onto a pyridine scaffold. This often requires protection/deprotection steps and careful selection of reagents to ensure correct regioselectivity.

- **Starting Material Selection:** Begin with a suitable pyridine derivative, such as 6-chloropicolinonitrile or a related compound.
- **Amination:** Introduce the amino group at the 6-position. A common method is nucleophilic aromatic substitution, where the halogenated pyridine is reacted with an ammonia source or a protected amine under specific temperature and pressure conditions.
- **Formylation:** Introduce the aldehyde group at the 2-position. This can be achieved through the reduction of a nitrile or carboxylic acid derivative, or via a formylation reaction like the Vilsmeier-Haack reaction on an activated pyridine ring.[1]

- Purification: The final product is purified using standard laboratory techniques such as column chromatography, recrystallization, or distillation to achieve the desired purity.



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A generalized workflow for the synthesis of **2-Amino-6-pyridinecarboxaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbon atoms.
- Method: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz).
- Expected Results: The ¹H NMR spectrum would show distinct signals for the aldehyde proton (typically δ 9-10 ppm), the aromatic protons on the pyridine ring, and the amino protons. The ¹³C NMR would confirm the presence of the carbonyl carbon and the carbons of the aromatic ring.

Mass Spectrometry (MS):

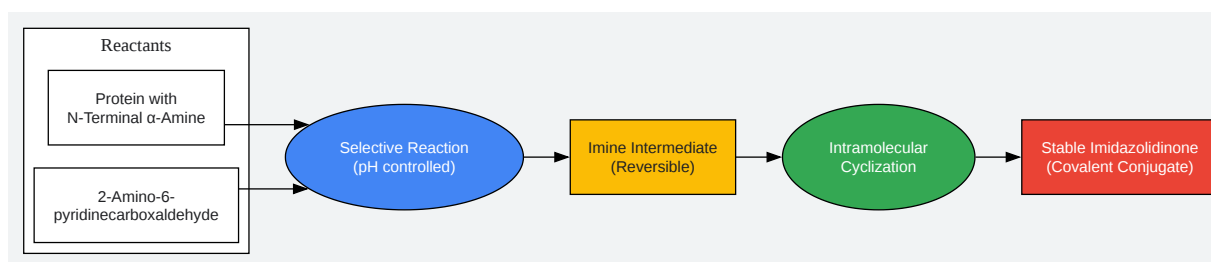
- Objective: To determine the molecular weight and confirm the elemental composition.
- Method: A dilute solution of the sample is analyzed using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used for exact mass determination.
- Expected Results: The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value consistent with the calculated molecular weight (122.12 g/mol).

Applications in Research and Drug Development

The bifunctional nature of **2-Amino-6-pyridinecarboxaldehyde** makes it a valuable reagent in several advanced applications.

Pyridinecarboxaldehydes are known to selectively react with the N-terminal α -amine of proteins and peptides.[5][6] This reaction proceeds through the formation of an intermediate imine, which then cyclizes with the adjacent amide of the peptide backbone to form a stable imidazolidinone.[5][6] This site-specific conjugation is crucial for:

- Developing Antibody-Drug Conjugates (ADCs): Attaching cytotoxic drugs to a specific site on an antibody.
- PEGylation: Improving the pharmacokinetic properties of therapeutic proteins by attaching polyethylene glycol (PEG) chains.[5]
- Proteomics: Identifying the "soft spots" or cleavage sites in cyclic peptides by tagging the newly formed N-terminus after hydrolysis.[7]



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Logical pathway for N-terminal protein modification using pyridinecarboxaldehydes.

The pyridinecarboxaldehyde scaffold is a key component in the synthesis of various biologically active molecules. Derivatives have shown potential as:

- Antitumor Agents: Thiosemicarbazone derivatives of aminopyridine-2-carboxaldehydes have demonstrated significant antineoplastic activity against leukemia in murine models.[8]
- Antibacterial Agents: Schiff base compounds and metal complexes derived from 2-pyridinecarboxaldehyde have exhibited inhibitory effects against pathogenic bacteria like *Staphylococcus aureus* and *Escherichia coli*. [9]
- Pharmaceutical Intermediates: This class of compounds serves as foundational precursors for synthesizing more complex heterocyclic systems and active pharmaceutical ingredients (APIs). [9]

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